1,2,3,6-Tetrahydro-1-(2-hydroxyethyl)-2,6-dioxopyrimidine-4-carboxylic acid
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Overview
Description
1,2,3,6-Tetrahydro-1-(2-hydroxyethyl)-2,6-dioxopyrimidine-4-carboxylic acid is a complex organic compound with a unique structure that includes a pyrimidine ring, a hydroxyethyl group, and carboxylic acid functionality
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,6-Tetrahydro-1-(2-hydroxyethyl)-2,6-dioxopyrimidine-4-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the condensation of a suitable pyrimidine precursor with an appropriate hydroxyethyl derivative under controlled conditions. The reaction conditions often involve the use of catalysts, specific temperature ranges, and pH adjustments to ensure the desired product yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Industrial production often employs advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control.
Chemical Reactions Analysis
Types of Reactions
1,2,3,6-Tetrahydro-1-(2-hydroxyethyl)-2,6-dioxopyrimidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehyde or carboxylic acid derivatives.
Reduction: The pyrimidine ring can be reduced under specific conditions to yield dihydropyrimidine derivatives.
Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution Reagents: Alkyl halides, acyl chlorides
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group can yield 1,2,3,6-Tetrahydro-2,6-dioxopyrimidine-4-carboxylic acid, while nucleophilic substitution can produce various alkyl or acyl derivatives.
Scientific Research Applications
1,2,3,6-Tetrahydro-1-(2-hydroxyethyl)-2,6-dioxopyrimidine-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,2,3,6-Tetrahydro-1-(2-hydroxyethyl)-2,6-dioxopyrimidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyethyl group and pyrimidine ring play crucial roles in its binding affinity and reactivity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Hydroxyethyl 1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-7H-purine-7-acetate
- 1,2,3,6-Tetrahydro-1,3-dimethyl-2,6-dioxo-7H-purine-7-acetate
Uniqueness
1,2,3,6-Tetrahydro-1-(2-hydroxyethyl)-2,6-dioxopyrimidine-4-carboxylic acid is unique due to its specific structural features, such as the hydroxyethyl group and carboxylic acid functionality. These features confer distinct chemical reactivity and biological activity compared to similar compounds. The presence of the hydroxyethyl group, in particular, enhances its solubility and potential for forming hydrogen bonds, which can influence its interactions with biological targets.
Properties
CAS No. |
31822-29-4 |
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Molecular Formula |
C7H8N2O5 |
Molecular Weight |
200.15 g/mol |
IUPAC Name |
3-(2-hydroxyethyl)-2,4-dioxo-1H-pyrimidine-6-carboxylic acid |
InChI |
InChI=1S/C7H8N2O5/c10-2-1-9-5(11)3-4(6(12)13)8-7(9)14/h3,10H,1-2H2,(H,8,14)(H,12,13) |
InChI Key |
JUYJMQNDFCMXIL-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(NC(=O)N(C1=O)CCO)C(=O)O |
Origin of Product |
United States |
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